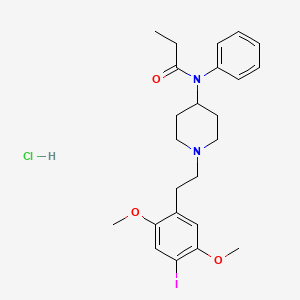

2',5'-Dimethoxy 4'-iodo fentanyl HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2C-I) Fentanilo (hidrocloruro) es un estándar de referencia analítico categorizado como una fenetilamina y es estructuralmente similar a los opioides conocidos . Es un opioide sintético que ha sido regulado como un compuesto de la Lista I en los Estados Unidos . Este compuesto se utiliza principalmente para aplicaciones de investigación y forenses .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-(2C-I) Fentanilo (hidrocloruro) implica varios pasos, comenzando con la preparación de los productos químicos precursores. Los principales precursores utilizados en la síntesis de fentanilo y sus análogos incluyen N-Fenetil-4-piperidona (NPP) y 4-anilino-N-fenetilpiperidina (ANPP) . El proceso de síntesis típicamente involucra alquilación, aminación reductora y otras reacciones químicas .

Métodos de producción industrial

La producción industrial de N-(2C-I) Fentanilo (hidrocloruro) sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción y el uso de reactivos de alta pureza para asegurar la calidad y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

N-(2C-I) Fentanilo (hidrocloruro) experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios catalizadores . Las condiciones de reacción, como la temperatura y la presión, se controlan cuidadosamente para lograr los productos deseados .

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de N-(2C-I) Fentanilo (hidrocloruro) puede conducir a la formación de varios derivados oxidados .

Aplicaciones Científicas De Investigación

N-(2C-I) Fentanilo (hidrocloruro) tiene varias aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

N-(2C-I) Fentanilo (hidrocloruro) ejerce sus efectos uniéndose a los receptores μ-opioides en el sistema nervioso central . Esta unión conduce a la activación de los receptores opioides, lo que resulta en analgesia, sedación y euforia . La alta potencia y la rápida aparición de acción del compuesto lo convierten en una herramienta valiosa para estudiar las interacciones del receptor opioide .

Comparación Con Compuestos Similares

Compuestos similares

N-(2C-I) Fentanilo (hidrocloruro) es estructuralmente similar a otros análogos de fentanilo, como:

- N-(2C-N) Fentanilo (hidrocloruro)

- N-(2C-T-2) Fentanilo (hidrocloruro)

- N-(2C-B-FLY) Fentanilo (hidrocloruro)

Singularidad

Lo que diferencia a N-(2C-I) Fentanilo (hidrocloruro) de otros compuestos similares es la presencia del grupo 2’,5’-dimetoxi 4’-yodo en la estructura de la fenetilamina . Esta característica estructural única contribuye a sus propiedades farmacológicas distintas y lo convierte en un compuesto valioso para la investigación y las aplicaciones forenses .

Propiedades

Fórmula molecular |

C24H32ClIN2O3 |

|---|---|

Peso molecular |

558.9 g/mol |

Nombre IUPAC |

N-[1-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide;hydrochloride |

InChI |

InChI=1S/C24H31IN2O3.ClH/c1-4-24(28)27(19-8-6-5-7-9-19)20-11-14-26(15-12-20)13-10-18-16-23(30-3)21(25)17-22(18)29-2;/h5-9,16-17,20H,4,10-15H2,1-3H3;1H |

Clave InChI |

OWIYNOYLQSTRQR-UHFFFAOYSA-N |

SMILES canónico |

CCC(=O)N(C1CCN(CC1)CCC2=CC(=C(C=C2OC)I)OC)C3=CC=CC=C3.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.